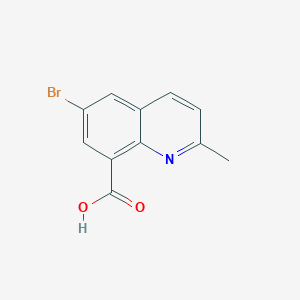
6-Bromo-2-methylquinoline-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-methylquinoline-8-carboxylic acid is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound commonly found in many natural products and synthetic molecules. The unique structure of 6-Bromo-2-methylquinoline-8-carboxylic acid has been shown to have a variety of interesting properties that make it useful for a range of applications.
Applications De Recherche Scientifique
Photolabile Protecting Group
6-Bromo-2-methylquinoline-8-carboxylic acid and its derivatives have been studied for their potential use as photolabile protecting groups. For instance, the synthesis and photochemistry of a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ), which shows high efficiency and sensitivity for multiphoton-induced photolysis, making it valuable for in vivo applications (Fedoryak & Dore, 2002).
Chemical Synthesis and Bromination Studies
Research on the synthesis and bromination of quinoline derivatives, including 8-methylquinoline-5-carboxylic acid, provides insights into the chemical properties and potential applications of similar compounds, such as 6-Bromo-2-methylquinoline-8-carboxylic acid. Studies have explored methods for bromination in the side chain of these compounds (Gracheva et al., 1980).
Fluorescent Brightening Agents
6-Bromo-2-methylquinoline-8-carboxylic acid analogs have been investigated for their potential as fluorescent brightening agents. Research in this area involves the synthesis of various quinoline derivatives and their application in enhancing the brightness and whiteness of materials (Rangnekar & Shenoy, 1987).
Regiochemistry in Nucleophilic Substitution Reactions
The compound's derivatives have been studied for their regiochemistry in nucleophilic substitution reactions. This research provides valuable information for the synthesis of various quinoline derivatives with specific functional group orientations, which could be important in pharmaceutical and material science applications (Choi & Chi, 2004).
Antibacterial Agents Synthesis
Quinoline derivatives have been synthesized and tested for their antibacterial activities, suggesting potential pharmaceutical applications for 6-Bromo-2-methylquinoline-8-carboxylic acid and similar compounds (Ishikawa et al., 1990).
Catalytic Oxidation Processes
Studies on the catalytic aerobic oxidation of quinoline derivatives, like substituted 8-methylquinolines, highlight the potential of 6-Bromo-2-methylquinoline-8-carboxylic acid in catalysis and synthetic chemistry (Zhang et al., 2008).
Propriétés
IUPAC Name |
6-bromo-2-methylquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-2-3-7-4-8(12)5-9(11(14)15)10(7)13-6/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUQUNPDGSDYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2435256.png)

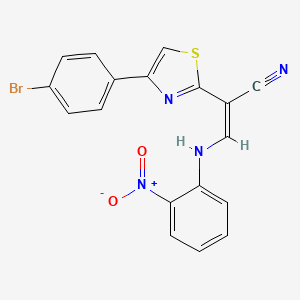
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B2435259.png)
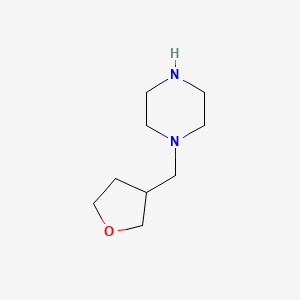
![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate](/img/structure/B2435263.png)
![N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2435264.png)
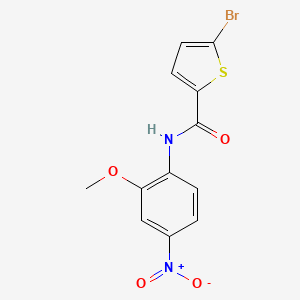
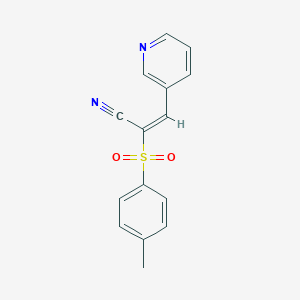
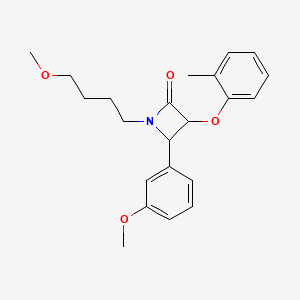

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methyl-3-nitrobenzoate](/img/structure/B2435273.png)
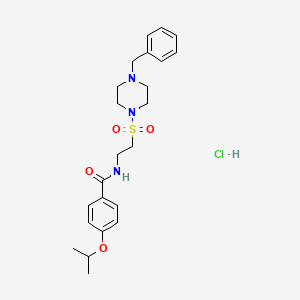
![2-Cyclopropyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2435278.png)